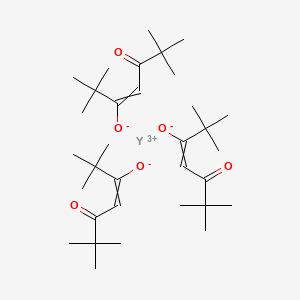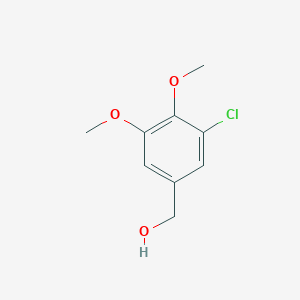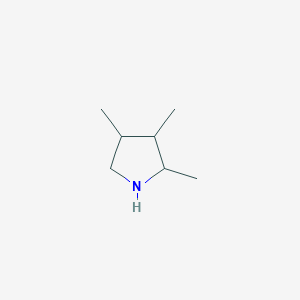
Picric Acid (Silver)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It has been historically significant as a military explosive, yellow dye, and antiseptic . The compound was first obtained in 1771 by Peter Woulfe by treating indigo with nitric acid . Picric acid is highly acidic and forms salts with heavy metals such as silver, copper, and lead, which can be explosive .
Méthodes De Préparation
Picric acid can be synthesized through several methods:
Sulfonation of Phenol: Phenol is sulfonated and then treated with nitric acid.
Nitration of Phenolsulfonic Acid: Phenolsulfonic acid, obtained by heating phenol with sulfuric acid, is nitrated.
Nitration of Benzene: Benzene is treated with nitric acid and mercuric nitrate.
Industrial production typically involves the nitration of phenol or phenolsulfonic acid under controlled conditions to ensure safety and efficiency .
Analyse Des Réactions Chimiques
Picric acid undergoes various chemical reactions:
Formation of Picrates: Reacts with metals and bases to form picrate salts, which are more sensitive than picric acid itself.
Oxidation and Reduction: Can participate in redox reactions due to its nitro groups.
Substitution Reactions: The nitro groups can be substituted under specific conditions.
Common reagents include nitric acid for nitration and bases for forming picrates. Major products include metal picrates and substituted phenols .
Applications De Recherche Scientifique
Picric acid has diverse applications in scientific research:
Chemistry: Used in the synthesis of dyes and explosives.
Biology: Employed in histological staining, such as Picrosirius red for collagen.
Medicine: Historically used as an antiseptic and in burn treatments.
Industry: Utilized in the manufacture of munitions and as a reagent in chemical analysis.
Recent studies have explored picric acid-capped silver nanoparticles for colorimetric sensing of creatinine in human blood and cerebrospinal fluid samples .
Mécanisme D'action
Picric acid exerts its effects primarily through its strong acidity and ability to form complexes with metals. In biological applications, it acts as an antiseptic and astringent, promoting epithelialization . The molecular targets include proteins and cellular structures that interact with its nitro groups and acidic hydroxyl group .
Comparaison Avec Des Composés Similaires
Picric acid is similar to other nitroaromatic compounds such as trinitrotoluene (TNT) and 2,4-dinitrophenol. it is more acidic and forms more sensitive picrate salts with metals . Its unique properties include its strong acidity and historical significance as both a dye and explosive .
Similar Compounds
Trinitrotoluene (TNT): Less acidic but widely used as an explosive.
2,4-Dinitrophenol: Used in biochemical research and as a pesticide.
Picric acid’s combination of strong acidity, explosive potential, and diverse applications makes it a unique and valuable compound in various fields.
Propriétés
Formule moléculaire |
C6H3AgN3O7+ |
|---|---|
Poids moléculaire |
336.97 g/mol |
Nom IUPAC |
silver;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.Ag/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;/h1-2,10H;/q;+1 |
Clé InChI |
TYTYIUANSACAEM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].[Ag+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4aR,6R,7R,8R,8aR)-2-phenyl-6-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B12436361.png)
![1-Boc-4-[(3-bromo-benzylamino)-methyl]-piperidine](/img/structure/B12436368.png)
![{[2-(Difluoromethoxy)phenyl]methyl}hydrazine](/img/structure/B12436378.png)
![4,7-Bis[5-bromo-4-(2-ethylhexyl)thiophen-2-yl]-5,6-difluoro-1,6-dihydro-2,1,3-benzothiadiazole](/img/structure/B12436384.png)

![(2S)-2-[4-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenoxy]phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B12436400.png)
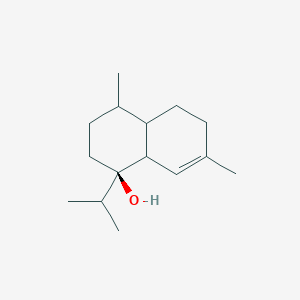
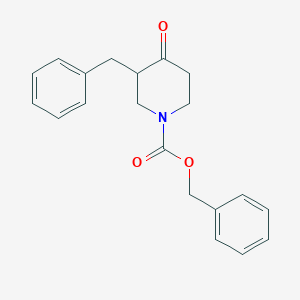
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxybenzo[d]thiazol-2-amine](/img/structure/B12436420.png)
![[[Amino-(3-fluorophenyl)methylidene]amino] 2-chloropropanoate](/img/structure/B12436422.png)
